BI-853520
Description
Molecular Structure and Stereochemical Configuration
The molecular structure of ifebemtinib is characterized by a complex arrangement of aromatic and heterocyclic systems that confer its biological activity and selectivity. The compound possesses the molecular formula C28H28F4N6O4 with a molecular weight of 588.6 grams per mole, indicating a relatively large and structurally complex small molecule. The core structure is built upon a 2-anilino-4-benzylaminopyrimidine scaffold, which has been identified as an adenosine triphosphate competitive focal adhesion kinase inhibitor framework.
The stereochemical configuration of ifebemtinib does not contain traditional chiral centers, as evidenced by its structural representation and crystallographic analyses. The molecule features multiple planar aromatic systems connected through specific linkages that maintain the overall three-dimensional architecture necessary for target binding. The pyrimidine core serves as the central hub from which various substituents extend, creating a molecular geometry that facilitates specific interactions with the focal adhesion kinase active site.
X-ray crystallographic analysis has revealed that the nitrogen-hydrogen bond of the aniline group and the lone pair of the pyrimidine nitrogen in position 1 form strong hydrogen bonds to the hinge region of the kinase. This binding mode represents a unique structural feature that contributes to the compound's exceptional selectivity profile. The spatial arrangement of these hydrogen bond donors and acceptors creates a complementary fit within the focal adhesion kinase binding pocket while being less accommodated by other kinases.
The molecular architecture includes several key structural elements: a fluorinated benzamide moiety, a trifluoromethyl-substituted pyrimidine ring, an isoindolinone system, and a methylpiperidine group. These components are strategically positioned to optimize both binding affinity and selectivity, with each contributing specific physicochemical properties to the overall molecular profile.
International Union of Pure and Applied Chemistry Nomenclature and Structural Derivatives
The systematic International Union of Pure and Applied Chemistry nomenclature for ifebemtinib is 2-fluoro-5-methoxy-4-[[4-[(2-methyl-3-oxo-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(1-methylpiperidin-4-yl)benzamide. This extensive nomenclature reflects the compound's structural complexity and provides a precise chemical description that encompasses all substituents and their positions within the molecular framework.
The compound is known by several synonyms and identifiers that facilitate its recognition across different databases and research contexts. These include the development code names and various chemical registry identifiers. The Chemical Abstracts Service registry number 1227948-82-4 serves as the primary identifier for the compound in chemical databases and regulatory submissions.
The Simplified Molecular Input Line Entry System representation of ifebemtinib is CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)N(C5)C)C(F)(F)F)OC, which provides a linear notation for the molecular structure. The International Chemical Identifier key ULMMVBPTWVRPSI-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical informatics systems.
Structural derivatives of ifebemtinib have been explored through medicinal chemistry optimization programs, with modifications focused on improving activity and pharmaceutical properties. The 2-anilino-4-phenoxypyrimidine scaffold represents a key structural evolution from the original benzylaminopyrimidine framework, demonstrating how strategic modifications can enhance selectivity while maintaining potency. The nitrogen/oxygen exchange in position 4 of the pyrimidine ring was found to be well-tolerated by focal adhesion kinase while creating a unique binding mode that is less accommodated by other kinases.
Physicochemical Characterization (Solubility, Stability, Crystallography)
The solubility profile of ifebemtinib has been extensively characterized across various solvents, revealing important insights for pharmaceutical formulation development. In ethanol, the compound demonstrates good solubility at 25 milligrams per milliliter, corresponding to a molar concentration of 42.47 millimolar. The solubility in dimethyl sulfoxide is somewhat lower at 16 milligrams per milliliter, equivalent to 27.18 millimolar. Notably, ifebemtinib exhibits poor aqueous solubility, being essentially insoluble in water, which is a common characteristic of lipophilic kinase inhibitors.
The stability characteristics of ifebemtinib have been evaluated under various storage conditions to establish appropriate handling and storage protocols. As a powder, the compound maintains stability for up to three years when stored at -20 degrees Celsius, indicating excellent long-term chemical stability under appropriate conditions. When dissolved in suitable solvents, the compound remains stable for one year at -80 degrees Celsius, demonstrating adequate solution stability for research applications.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
|---|---|---|
| Ethanol | 25 | 42.47 |
| Dimethyl sulfoxide | 16 | 27.18 |
| Water | Insoluble | Not applicable |
Crystallographic studies have provided detailed insights into the solid-state structure of ifebemtinib and its interactions with target proteins. X-ray diffraction analysis has revealed the specific binding mode within the focal adhesion kinase active site, showing how the compound achieves its remarkable selectivity. The crystal structure demonstrates that the compound adopts a conformation that optimizes hydrogen bonding interactions with the kinase hinge region while minimizing unfavorable contacts that would reduce binding affinity.
The crystallographic data also provide information about the compound's conformational flexibility and the role of various substituents in maintaining the optimal binding geometry. These structural insights have been instrumental in understanding the structure-activity relationships that govern the compound's biological properties and have guided further optimization efforts in related chemical series.
Patent Landscape and Intellectual Property Developments
The intellectual property landscape surrounding ifebemtinib reflects the innovative nature of its chemical design and the broad scope of its potential therapeutic applications. Multiple patent families have been established to protect various aspects of the compound's composition, synthesis methods, and therapeutic uses, creating a comprehensive intellectual property portfolio that spans multiple jurisdictions.
Patent protection for ifebemtinib includes composition of matter claims that cover the specific chemical structure and its pharmaceutically acceptable salts. These fundamental patents provide broad protection for the compound itself, regardless of its specific therapeutic application or formulation. The patent applications demonstrate the novelty of the chemical structure within the existing landscape of kinase inhibitors and establish the compound's distinct chemical identity.
Combination therapy patents represent a significant portion of the intellectual property portfolio, with specific protection for the use of ifebemtinib in combination with various chemotherapeutic agents. These patents recognize the potential synergistic effects that may be achieved through combination treatments and provide protection for specific therapeutic regimens. The patent applications detail various combination strategies, including combinations with pegylated liposomal doxorubicin and other established cancer therapeutics.
Method of use patents have been filed to protect specific therapeutic applications of ifebemtinib, particularly in the treatment of tumors with specific genetic mutations. These patents demonstrate the compound's potential utility in precision medicine approaches and provide protection for targeted therapeutic strategies. The patent portfolio includes applications for treating tumors with KRAS mutations, reflecting the compound's potential role in addressing specific molecular subtypes of cancer.
| Patent Type | Application Focus | Geographic Scope |
|---|---|---|
| Composition of Matter | Chemical structure and salts | Multiple jurisdictions |
| Combination Therapy | Chemotherapy combinations | International |
| Method of Use | Specific tumor types | Global protection |
| Manufacturing Process | Synthesis methods | Selected regions |
The international patent strategy for ifebemtinib includes filings in major pharmaceutical markets, ensuring broad geographic protection for the compound and its various applications. The patent applications have been filed through both direct national filings and international patent cooperation treaty applications, providing efficient global patent protection. The temporal distribution of patent filings reflects the ongoing development of the compound and the continuous expansion of its potential therapeutic applications.
Properties
Molecular Formula |
C₂₉H₂₈N₄O₂ |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
Table 1: Key FAK Inhibitors in Clinical Development
Key Differences :
Preclinical and Clinical Efficacy
Table 2: Preclinical and Clinical Outcomes
Notable Findings:
Combination Therapy Potential
Table 3: Combination Strategies
Unique Advantage of this compound :
Q & A
Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?
Q. How is the inhibitory potency of this compound quantified in preclinical cancer models?
Q. What experimental protocols are critical for ensuring reproducibility in this compound studies?
- Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
- In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound in combination therapies?
- Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .
Q. What methodologies resolve contradictions in this compound efficacy across cancer types?
- Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .
Q. How can researchers optimize dosing regimens to overcome acquired resistance to this compound?
- Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
- Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .
Clinical Translation Questions
Q. What are the key considerations for translating preclinical this compound data into phase I trials?
- Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .
Q. How should researchers analyze clinical trial data to assess this compound's antitumor activity?
- Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
- Survival endpoints : Compare progression-free survival (PFS) in this compound monotherapy vs. historical controls for similar malignancies .
Data Reporting and Ethical Compliance
Q. What guidelines ensure rigorous reporting of this compound research data?
Q. How can researchers ethically access and share this compound-related materials?
- Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
- Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
